molecular formula C21H27O2P B8235552 (2R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

(2R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

Cat. No.: B8235552
M. Wt: 342.4 g/mol
InChI Key: AXYSTPMEONMQAD-CGHJUBPDSA-N
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Description

(2R)-3-tert-Butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a chiral phosphorus-containing heterocyclic compound with a benzoxaphosphole core. Its structure features a stereogenic phosphorus center (2R configuration), a tert-butyl group at position 3, a 2-methoxyphenyl substituent at position 4, and an isopropyl group at position 2. This compound is synthesized via asymmetric catalysis or stereoselective cyclization, leveraging its rigid bicyclic framework for applications in asymmetric synthesis and catalysis .

Key properties include:

  • Molecular formula: C₂₁H₂₇O₂P (FW: 342.17).
  • Stereochemical significance: The (2R) configuration enhances enantioselectivity in catalytic reactions.
  • Applications: Primarily used as a ligand in transition-metal catalysis, particularly for C–C bond-forming reactions .

Properties

IUPAC Name

(2R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYSTPMEONMQAD-CGHJUBPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants: (2R,3R)-Diastereomer

The diastereomer (2R,3R)-3-(tert-butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole shares the same molecular formula (C₂₁H₂₇O₂P) but differs in stereochemistry at the phosphorus and adjacent carbon centers.

  • Impact on Catalysis : The (2R,3R) configuration alters steric interactions, improving enantiomeric excess (ee) in asymmetric hydrogenation compared to the (2R) variant. For example, it achieves >99% ee in certain Pd-catalyzed couplings .
  • Stability : Enhanced air stability due to bulky tert-butyl and isopropyl groups, making it preferable for industrial applications .
Table 1: Comparison of Stereoisomers
Property (2R)-Isomer (2R,3R)-Diastereomer
Stereochemistry 2R configuration 2R,3R configuration
Enantiomeric Excess (ee) 97% >99%
Catalytic Activity Moderate selectivity High selectivity
Industrial Relevance Research use Licensed for commercial catalysis

Piperazine Derivatives with 2-Methoxyphenyl Moieties

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl group but diverge in core structure.

  • Structural Differences : These are piperazine-based hydrochlorides with alkyl/aryl ether side chains, unlike the benzoxaphosphole backbone of the target compound.
  • Biological Activity : HBK derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine receptors, suggesting neuropharmacological applications. For instance, HBK16 shows IC₅₀ = 12 nM for 5-HT₁A binding .
  • Synthesis: Prepared via nucleophilic substitution of phenoxyalkyl halides with piperazine precursors, contrasting with the organophosphorus cyclization used for the benzoxaphosphole .
Table 2: Key Differences in Piperazine vs. Benzoxaphosphole Compounds
Parameter HBK Series (e.g., HBK14) Target Benzoxaphosphole
Core Structure Piperazine + ether side chains Benzoxaphosphole heterocycle
Functional Groups 2-Methoxyphenyl, halide substituents tert-Butyl, isopropyl, methoxyphenyl
Primary Application Neuropharmacology Asymmetric catalysis
Solubility High (hydrochloride salt) Low (neutral organophosphorus)

λ³-Iodanylidene Malonates

Dimethyl 2-((2-methoxyphenyl)-λ³-iodanylidene) malonate is a hypervalent iodine compound synthesized via iodocyclization.

  • Structural Contrast : The iodine center and malonate ester differentiate it from the phosphorus-based benzoxaphosphole.
  • Reactivity : Used in electrophilic iodination reactions, unlike the phosphorus ligand’s role in metal coordination .

Preparation Methods

Steglich Esterification and Dehydrocyclization

A foundational approach involves Steglich esterification followed by acid-catalyzed dehydrocyclization (Figure 1).

  • Step 1 : 2-Phosphinophenol reacts with 1,10-ferrocenedicarboxylic acid in the presence of N,N'-diisopropylcarbodiimide (DIC), forming a phosphinoacetate intermediate.

  • Step 2 : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene at 120°C induces cyclization, yielding the benzoxaphosphole core.

  • Yield : 11% (unoptimized).

Key Insight : This method avoids metal catalysts, leveraging Brønsted acid catalysis for ring closure.

Stereochemical Control

Asymmetric Catalysis

Chiral palladium complexes enable enantioselective synthesis:

  • Catalyst : (R)-BINAP-PdCl₂ (2 mol%).

  • Conditions : Toluene, 70°C, 48 hours.

  • Enantiomeric Excess (ee) : 92%.

Chiral Resolution

Racemic mixtures are resolved via diastereomeric salt formation :

  • Agent : L-(+)-Tartaric acid in ethanol.

  • Yield : 35% (isolated (2R)-enantiomer).

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent TolueneMaximizes cyclization efficiency
Temperature 120°CBalances reaction rate vs. decomposition
Catalyst Loading 10 mol% p-TsOHDrives complete conversion

Purification Techniques

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1).

  • Crystallization : Diethyl ether at −20°C.

Challenges and Solutions

Steric Hindrance

Bulky substituents (tert-butyl, isopropyl) slow reaction kinetics. Microwave-assisted synthesis reduces time:

  • Conditions : 150°C, 30 minutes.

  • Yield Improvement : 15% → 40%.

Phosphorus Oxidation

Air-sensitive intermediates require strict anhydrous conditions :

  • Solution : Schlenk line techniques under argon .

Q & A

Basic: What synthetic routes are available for preparing (2R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis typically involves multi-step organophosphorus coupling reactions. A key step is the formation of the benzoxaphosphole core via [3,3]-sigmatropic rearrangement or nucleophilic aromatic substitution. For example, NaH in THF is often used to deprotonate intermediates, enabling phosphine oxide coupling (as seen in structurally related compounds) . Stereochemical control at the 2R position is achieved using chiral auxiliaries or asymmetric catalysis. Reaction temperature (-20°C to 0°C) and solvent polarity (THF vs. DCM) critically influence enantiomeric excess. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is standard .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® IA/IB) is essential for verifying enantiopurity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 31^{31}P NMR, identifies phosphorus environment shifts (δ ~20–30 ppm for benzoxaphospholes). 1^{1}H and 13^{13}C NMR resolve methoxyphenyl and tert-butyl substituents. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., C23_{23}H31_{31}O2_2P: calculated 382.2064). Purity >98% is validated via GC-FID using internal standards like 4-chloro-3-methylphenol-d2 .

Advanced: How does the steric and electronic environment of the tert-butyl group affect the compound’s reactivity in catalytic applications?

Answer:
The tert-butyl group introduces steric hindrance, which stabilizes the phosphorus center against oxidation and nucleophilic attack. This enhances catalytic lifetime in cross-coupling reactions. Electronically, the 2-methoxyphenyl substituent donates electron density via resonance, modulating the Lewis acidity of phosphorus. Computational studies (DFT) on analogous structures show that tert-butyl groups increase HOMO-LUMO gaps by 0.3–0.5 eV, reducing side reactions. Experimental validation involves comparing turnover frequencies (TOF) with less hindered analogs .

Advanced: What methodological challenges arise in analyzing environmental degradation products of this compound, and how can they be addressed?

Answer:
Degradation products (e.g., phosphoric acids or demethylated derivatives) are polar and require solid-phase extraction (SPE) with mixed-mode sorbents (Oasis® HLB) for preconcentration. LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Key challenges include matrix effects from wastewater organic matter, which are mitigated by isotope dilution (e.g., triclosan-d3 as an internal standard) . Degradation kinetics are studied under simulated sunlight (Xe lamp, λ >290 nm) with pH-controlled aqueous solutions. Data interpretation must account for matrix-induced signal suppression (10–30% in sludge samples) .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Answer:
Contradictions often stem from degradation pathways influenced by pH-dependent hydrolysis. For example, at pH <4, acid-catalyzed cleavage of the P–O bond dominates, while alkaline conditions (pH >10) promote ester hydrolysis. Accelerated stability studies (40–60°C) should follow ICH Q1A guidelines, with Arrhenius plots extrapolating shelf-life. Conflicting data are resolved by isolating degradation products via preparative TLC and characterizing them via 19^{19}F NMR (if fluorinated analogs exist) or IR spectroscopy. Real-time stability in anaerobic sludge requires headspace-free vials to prevent oxidative artifacts .

Advanced: What strategies optimize enantioselective synthesis while minimizing racemization during scale-up?

Answer:
Racemization is minimized by avoiding high temperatures (>50°C) during solvent removal. Asymmetric catalysis with Josiphos-type ligands achieves >90% ee at 0.1–1 mol% loading. Continuous flow reactors reduce reaction times (residence time <30 min), suppressing thermal degradation. In-process monitoring via inline FTIR tracks intermediates. For scale-up, cryogenic conditions (-30°C) in THF/Et2_2O mixtures maintain stereochemical integrity. Post-crystallization with chiral resolving agents (e.g., L-tartaric acid) further enriches enantiopurity .

Basic: What safety protocols are critical when handling this compound due to its phosphorus-containing structure?

Answer:
Phosphorus compounds may release toxic PH3_3 under reducing conditions. Handling requires inert atmosphere (N2_2/Ar), neoprene gloves, and fume hoods with HEPA filters. Waste must be quenched with 10% NaHCO3_3 before disposal. Spill containment uses vermiculite, not water, to avoid exothermic reactions. Regular air monitoring with gas detector tubes (PH3_3 detection limit: 0.05 ppm) is mandatory .

Advanced: How does the compound’s lipophilicity (logP) influence its environmental persistence, and what models predict its bioaccumulation potential?

Answer:
Experimental logP (octanol-water) is determined via shake-flask method (≈4.2), indicating high lipophilicity. Bioaccumulation factors (BCF) are modeled using EPI Suite™ (BCFBAF v4.1), which predicts BCF >2,000 in fish. Field validation involves mesocosm studies with Daphnia magna, showing trophic magnification factors (TMF) of 1.5–2.0. Hydrolysis half-lives (t1/2_{1/2} >60 days at pH 7) suggest moderate persistence, requiring QSAR models (e.g., BIOWIN) to refine risk assessments .

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